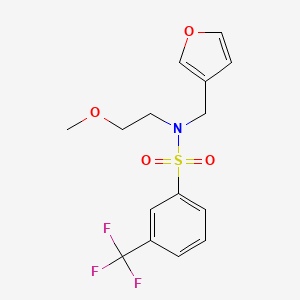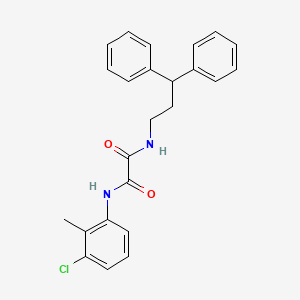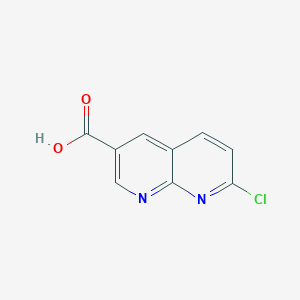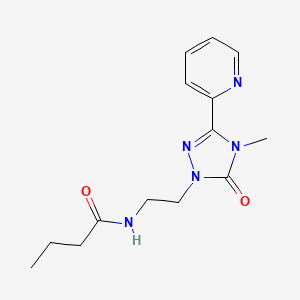
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under acidic or basic conditions.
Introduction of the methoxyethyl group: This step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethanol in the presence of a strong base such as sodium hydride.
Attachment of the trifluoromethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.
Formation of the benzenesulfonamide core: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity compared to similar compounds.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S/c1-22-8-6-19(10-12-5-7-23-11-12)24(20,21)14-4-2-3-13(9-14)15(16,17)18/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGRTDFBVSYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2532820.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)
![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)
![1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2532836.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)
